

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropylbenzoic acid

Cat. No.: B1362169

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylbenzoic acid is a synthetically derived organic compound characterized by a benzoic acid core with a cyclopropyl substituent at the ortho-position. This unique structural combination imparts specific physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The presence of the strained cyclopropyl ring can influence the molecule's conformation, electronic distribution, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Cyclopropylbenzoic acid**, details established experimental protocols for their determination, and presents a logical workflow for its synthesis.

Physicochemical Properties

The key physicochemical parameters of **2-Cyclopropylbenzoic acid** are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics in drug development.

Property	Value	Source/Comment
Molecular Formula	$C_{10}H_{10}O_2$	-
Molecular Weight	162.19 g/mol	[1] [2]
CAS Number	3158-74-5	[1] [2] [3] [4]
Appearance	Solid	[3]
Melting Point	102-106 °C	[1] [2]
Boiling Point	282 °C	[1] [2]
pKa	4.11 ± 0.36 (Predicted)	[1] [2]
logP (XlogP)	3.0 (Predicted)	[5]
Aqueous Solubility	Data not available	-

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of solid organic acids like **2-Cyclopropylbenzoic acid** are outlined below.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary method with a melting point apparatus.

Procedure:

- A small amount of finely powdered **2-Cyclopropylbenzoic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of a melting point apparatus.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has completely transformed into a liquid is recorded as the end of the melting range.
- A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Boiling Point

For a solid compound with a known melting point, its boiling point can be determined using a micro-boiling point or distillation method if the compound is thermally stable at its boiling point.

Procedure (Micro Method):

- A small amount of **2-Cyclopropylbenzoic acid** is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
- The sample is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Acid Dissociation Constant (pKa)

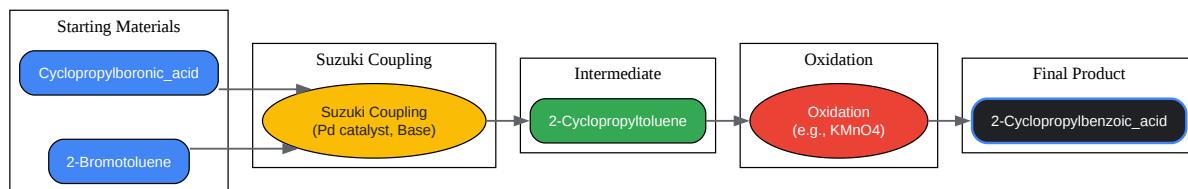
The pKa of a carboxylic acid can be determined by potentiometric titration.

Procedure:

- A precisely weighed sample of **2-Cyclopropylbenzoic acid** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The equivalence point is determined from the inflection point of the titration curve.
- The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantification.


Procedure:

- A solution of **2-Cyclopropylbenzoic acid** is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
- The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.
- The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
- The concentration of **2-Cyclopropylbenzoic acid** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

- The logP is the logarithm (base 10) of the partition coefficient.

Synthesis Workflow

While a specific, detailed experimental synthesis for **2-Cyclopropylbenzoic acid** is not readily available in the searched literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the formation of the cyclopropyl group on a pre-existing benzene ring containing a suitable precursor to the carboxylic acid, or the coupling of a cyclopropyl-containing fragment to a benzoic acid derivative. A logical workflow for a potential synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **2-Cyclopropylbenzoic acid**.

Biological Context and Signaling Pathways

Currently, there is a lack of specific published research detailing the direct interaction of **2-Cyclopropylbenzoic acid** with specific biological signaling pathways. However, the broader classes of compounds to which it belongs—benzoic acid derivatives and cyclopropyl-containing molecules—are of considerable interest in drug discovery.

Benzoic acid derivatives have been investigated for a wide range of biological activities, including antifungal properties, where they have been shown to target enzymes such as CYP53. Additionally, some derivatives have been found to modulate the proteostasis network, which is crucial for cellular health and longevity.

The cyclopropyl group is a valued substituent in medicinal chemistry due to its ability to impart conformational rigidity and improve metabolic stability. Its incorporation into drug candidates has often led to enhanced potency and selectivity.

Given this context, it is plausible that **2-Cyclopropylbenzoic acid** could be a valuable probe or starting point for the development of novel therapeutics. However, without specific experimental data, any depiction of its involvement in a signaling pathway would be speculative. Future research is required to elucidate its precise biological targets and mechanisms of action.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of **2-Cyclopropylbenzoic acid**, along with standardized protocols for their experimental determination. While specific biological data is limited, the structural features of this compound suggest its potential as a valuable molecule in chemical and pharmaceutical research. The provided information serves as a foundational resource for scientists and researchers interested in exploring the applications of **2-Cyclopropylbenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CYCLOPROPYLBENZOIC ACID Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. echemi.com [echemi.com]
- 3. 2-Cyclopropylbenzoic acid | CymitQuimica [cymitquimica.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. PubChemLite - 2-cyclopropylbenzoic acid (C10H10O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 2-Cyclopropylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362169#physicochemical-properties-of-2-cyclopropylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com